molecular formula C8H13NO4 B11754700 Methyl 1-methoxy-4-oxopiperidine-3-carboxylate

Methyl 1-methoxy-4-oxopiperidine-3-carboxylate

Cat. No.: B11754700
M. Wt: 187.19 g/mol
InChI Key: ZVYYKFYMBGSOKM-UHFFFAOYSA-N
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Description

Methyl 1-methoxy-4-oxopiperidine-3-carboxylate (CAS: 100911-31-7) is a piperidine derivative characterized by a methoxy group at the 1-position, a ketone at the 4-position, and a methyl ester at the 3-position. Its molecular formula is C₈H₁₃NO₄, with a molecular weight of 187.193 g/mol . This compound is of interest in medicinal chemistry and organic synthesis due to its functional groups, which enable diverse reactivity, such as nucleophilic substitution or hydrogen bonding. However, critical physical properties like melting point, boiling point, and solubility remain unreported in available literature .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 1-methoxy-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C8H13NO4/c1-12-8(11)6-5-9(13-2)4-3-7(6)10/h6H,3-5H2,1-2H3

InChI Key

ZVYYKFYMBGSOKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CCC1=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methoxy-4-oxopiperidine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxy-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 1-methoxy-4-oxopiperidine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-methoxy-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The benzyl group in 3939-01-3 introduces aromaticity, which may improve stability in acidic conditions but reduce solubility in aqueous media .

Impact of Hydrochloride Salts: The hydrochloride salt (3939-01-3) exhibits hygroscopicity, making it suitable for controlled crystallization in pharmaceutical synthesis . In contrast, the non-salt target compound may require alternative stabilization methods.

Biological Activity

Methyl 1-methoxy-4-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_8H_13NO_4
  • Molecular Weight : 187.19 g/mol
  • CAS Number : Not specified in the search results.

The presence of the methoxy group and the oxo functional group contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : Several studies have evaluated its potential as an anticancer agent. For instance, derivatives of similar piperidine compounds have shown promising results against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Properties : The compound has been tested for antibacterial and antifungal activities. Research indicates that modifications to the piperidine structure can enhance these properties, making it a candidate for further development in antimicrobial therapies .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, leading to various biological effects such as apoptosis in cancer cells. Molecular docking studies suggest that it may bind to sites involved in tubulin polymerization, thus disrupting normal cell cycle progression .

Anticancer Studies

A study focusing on related compounds demonstrated that certain derivatives could inhibit cancer cell growth effectively. The following table summarizes the IC50 values against different cancer cell lines:

CompoundCell LineIC50 (μM)
3aL12100.75
3bHeLa0.70
CA-4L1210<0.01

These findings indicate that this compound and its derivatives exhibit selective toxicity towards cancer cells while sparing normal human cells .

Antimicrobial Activity

In another study, various piperidine derivatives were evaluated for their antimicrobial efficacy using the disc diffusion method. The results are summarized below:

CompoundActivity
Methoxy-substitutedHigh
Cyano-substitutedLow

This suggests that structural modifications significantly influence the antimicrobial potency of piperidine derivatives .

Q & A

Q. Experimental validation :

  • Dynamic NMR : Monitors tautomeric equilibrium in solution.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers under specific conditions .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Methodological Answer:
Yield discrepancies often arise from:

  • Reagent quality : Impurities in methylating agents reduce efficiency.
  • Reaction scale : Microscale reactions may suffer from inconsistent heat transfer vs. bulk synthesis.

Q. Troubleshooting approaches :

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst load) identifies optimal conditions .
  • In-situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
While toxicological data is limited for this specific compound, general piperidine derivative precautions apply:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict biological activity of this compound?

Methodological Answer:

  • Molecular docking : Screens against target proteins (e.g., enzymes, receptors) using AutoDock Vina.
  • QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Advanced: What are the challenges in crystallizing this compound?

Methodological Answer:

  • Polymorphism : Multiple crystal forms may arise due to flexible substituents.
  • Solvent selection : High-vapor-pressure solvents (e.g., diethyl ether) promote slow crystallization.
  • Twinned crystals : SHELXD or Olex2 software helps refine complex diffraction patterns .

Basic: How is the stability of this compound affected by storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Light sensitivity : Amber vials reduce photodegradation of the 4-oxo group .
  • Moisture control : Desiccants (e.g., silica gel) prevent hydrate formation .

Advanced: How does the methoxy group influence electronic properties of the piperidine ring?

Methodological Answer:

  • Electron donation : The methoxy group increases ring electron density via resonance, altering reactivity in electrophilic substitutions.
  • Steric effects : Ortho-substituents hinder rotational freedom, analyzed via variable-temperature NMR .

Advanced: What analytical techniques differentiate between diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC : Uses chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
  • Optical Rotation : Polarimetry quantifies enantiomeric excess.
  • VCD Spectroscopy : Vibrational circular dichroism distinguishes absolute configurations .

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